molecular formula C32H50N8O10S B1147482 ARPHAMENINE A CAS No. 144110-37-2

ARPHAMENINE A

Cat. No.: B1147482
CAS No.: 144110-37-2
M. Wt: 738.85
Attention: For research use only. Not for human or veterinary use.
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Description

Arphamenine A: is a potent inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arphamenine A can be synthesized through a cell-free system derived from the arphamenine-producing strain, Chromobacterium violaceum BMG361-CF4. The synthesis involves converting L-[14C]-phenylalanine to beta-phenylpyruvic acid using phenylalanine amino-transferase. This intermediate is then converted to benzylsuccinic acid with [14C]-acetyl-CoA and ATP, eventually forming this compound from benzylsuccinic acid and L-[14C]-arginine .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Chromobacterium violaceum in a medium containing L-phenylalanine. The culture is incubated, and isotope-labeled compounds are added at specific times to facilitate the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Arphamenine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    Arphamenine B: Another inhibitor of aminopeptidases, differing from arphamenine A by the presence of a hydroxyl group.

    Bestatin: A well-known aminopeptidase inhibitor with a different structure but similar inhibitory effects.

    Amastatin: Another aminopeptidase inhibitor used in biochemical research.

Uniqueness: this compound is unique due to its specific inhibitory action on aminopeptidase B, making it a valuable tool for studying protein metabolism and developing therapeutic agents .

Properties

CAS No.

144110-37-2

Molecular Formula

C32H50N8O10S

Molecular Weight

738.85

Origin of Product

United States

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